molecular formula C19H17F3N2O5 B2684430 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide CAS No. 1351642-55-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide

Cat. No.: B2684430
CAS No.: 1351642-55-1
M. Wt: 410.349
InChI Key: SMHSWXRZGKCEEC-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is a complex organic compound that features a benzodioxole moiety and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the Trifluoromethylphenyl Group: This step involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine to form the corresponding Schiff base.

    Coupling Reactions: The final step involves coupling the benzodioxole derivative with the Schiff base under reductive amination conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}ethanediamide is unique due to the presence of both the benzodioxole and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O5/c20-19(21,22)13-4-2-12(3-5-13)14(25)9-24-18(27)17(26)23-8-11-1-6-15-16(7-11)29-10-28-15/h1-7,14,25H,8-10H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHSWXRZGKCEEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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